molecular formula C22H17N3O2 B11027970 N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B11027970
M. Wt: 355.4 g/mol
InChI Key: VXANDHLJAXATHO-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide” is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Substitution Reactions: Introduction of the pyridin-4-yl group can be done via nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the hydroxy and methyl groups.

    Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of organic semiconductors.

Biology

    Antimicrobial Agents: Quinoline derivatives have shown activity against various bacterial and fungal strains.

    Anticancer Agents: Some derivatives are studied for their potential to inhibit cancer cell growth.

Medicine

    Drug Development: The compound could be a lead molecule for developing new pharmaceuticals targeting specific diseases.

Industry

    Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments due to their vibrant colors.

Mechanism of Action

The mechanism of action for “N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide” would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The hydroxy and carboxamide groups might play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxamide: Lacks the pyridin-4-yl group but shares the quinoline core.

    N-(2-hydroxyphenyl)quinoline-4-carboxamide: Similar structure but without the methyl group.

Uniqueness

The presence of both the pyridin-4-yl and hydroxy-4-methylphenyl groups in “N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide” might confer unique biological activities and chemical properties, making it a valuable compound for further research.

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2-hydroxy-4-methylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H17N3O2/c1-14-6-7-19(21(26)12-14)25-22(27)17-13-20(15-8-10-23-11-9-15)24-18-5-3-2-4-16(17)18/h2-13,26H,1H3,(H,25,27)

InChI Key

VXANDHLJAXATHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)O

Origin of Product

United States

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